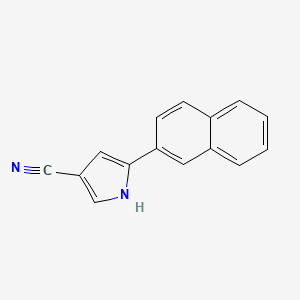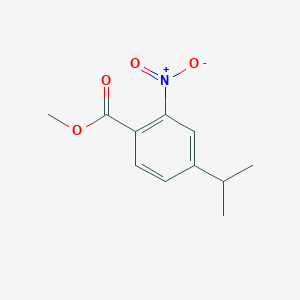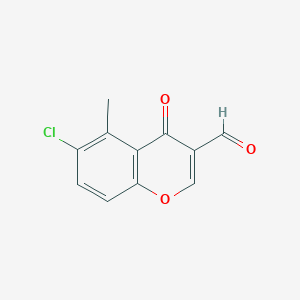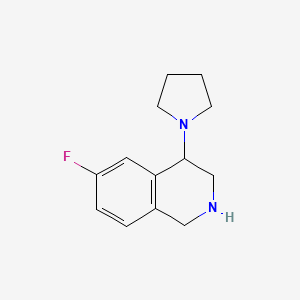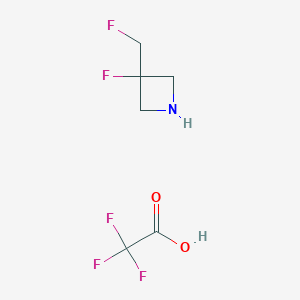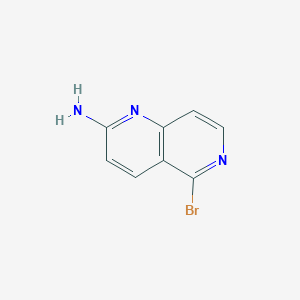
6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a cyclopropylmethyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one typically involves the chlorination of a purine precursor followed by the introduction of the cyclopropylmethyl group. One common method is:
Chlorination: Starting with a purine derivative, chlorination is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Alkylation: The chlorinated purine is then subjected to alkylation with cyclopropylmethyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the cyclopropylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can be subjected to oxidation or reduction under specific conditions, altering its electronic properties.
Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include 6-amino or 6-thio derivatives.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides.
Reduction Products: Reduction can yield dihydropurine derivatives.
Scientific Research Applications
6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The chlorine atom and cyclopropylmethyl group can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the cyclopropylmethyl group, making it less bulky and potentially less selective in its interactions.
9-Cyclopropylmethylpurine: Lacks the chlorine atom, which can affect its reactivity and binding properties.
6-Chloro-8-methyl-9H-purine: Similar structure but with a methyl group at the 8th position instead of the cyclopropylmethyl group.
Uniqueness
6-Chloro-9-(cyclopropylmethyl)-7H-purin-8(9H)-one is unique due to the combination of the chlorine atom and the cyclopropylmethyl group, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H9ClN4O |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
6-chloro-9-(cyclopropylmethyl)-7H-purin-8-one |
InChI |
InChI=1S/C9H9ClN4O/c10-7-6-8(12-4-11-7)14(9(15)13-6)3-5-1-2-5/h4-5H,1-3H2,(H,13,15) |
InChI Key |
CHPUJIWCSWSNRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C(=NC=N3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





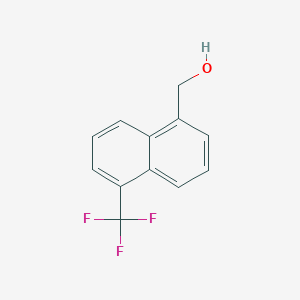
![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)

